2-(Difluoromethoxy)quinolin-6-ol
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Description
2-(Difluoromethoxy)quinolin-6-ol is a chemical compound with the molecular formula C10H7F2NO2 . It has an average mass of 211.165 Da and a monoisotopic mass of 211.044479 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-(Difluoromethoxy)quinolin-6-ol, is a topic of active research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)quinolin-6-ol consists of a quinoline core with a difluoromethoxy group attached . The exact position and orientation of these groups can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
2-(Difluoromethoxy)quinolin-6-ol has a molecular weight of 211.16 . Additional physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Molecular Recognition and Chiral Solvating Agents
Research by Khanvilkar and Bedekar (2018) indicates that optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound similar to 2-(Difluoromethoxy)quinolin-6-ol, can be used for molecular recognition of enantiomers of acids. The detection of isomers is possible through NMR or fluorescence spectroscopy, and the method has practical applications for quantitative determination in various contexts, such as pharmaceuticals (Khanvilkar & Bedekar, 2018).
Synthesis of Topoisomerase-I Inhibitors
Hsueh et al. (2021) describe the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones using a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade. This synthesis pathway, involving compounds structurally related to 2-(Difluoromethoxy)quinolin-6-ol, is significant for developing potent in vitro anticancer activities and topoisomerase-I inhibitors (Hsueh et al., 2021).
Development of Fluorescent Chemosensors
Wang et al. (2017) synthesized a compound closely related to 2-(Difluoromethoxy)quinolin-6-ol, which acts as a chemosensor for Zn(II) ions. Their findings suggest potential applications in detecting intracellular Zn(II) ions due to its fluorescence characteristics and high selectivity and sensitivity in aqueous mediums (Wang et al., 2017).
Applications in Organic Synthesis
The research by Schwan et al. (2018) involves the synthesis of quinolin-2-one natural products through aryne insertions into unsymmetric imides. This method, using compounds similar to 2-(Difluoromethoxy)quinolin-6-ol, provides a pathway for synthesizing various natural products and pharmaceuticals (Schwan et al., 2018).
Development of Fluorescent Probes for Zn(II) Detection
McQuade and Lippard (2010) synthesized cell-trappable fluorescent probes based on quinoline derivatives for selective and reversible biological Zn(II) detection. These probes, which exhibit fluorescence upon binding with Zn(II), have potential applications in biological and medical research (McQuade & Lippard, 2010).
Liquid-Phase Separation of Elements
Geckeler et al. (1990) demonstrate the use of a water-soluble quinolin-8-ol polymer for the separation of various elements. This method is significant in the field of analytical chemistry for separating metal ions from aqueous solutions (Geckeler et al., 1990).
properties
IUPAC Name |
2-(difluoromethoxy)quinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-1-6-5-7(14)2-3-8(6)13-9/h1-5,10,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMROPQCQPJHIHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)OC(F)F)C=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744615 |
Source
|
Record name | 2-(Difluoromethoxy)quinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)quinolin-6-ol | |
CAS RN |
1261745-73-6 |
Source
|
Record name | 2-(Difluoromethoxy)quinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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